molecular formula C18H21NO4S B2442553 Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1706164-91-1

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2442553
CAS No.: 1706164-91-1
M. Wt: 347.43
InChI Key: VHKKZRJZIHSNOV-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a cyclohexylsulfonyl group, and an azetidinyl moiety.

Properties

IUPAC Name

1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKZRJZIHSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various cyclization methods. One common approach is the free radical cyclization cascade, which is effective for creating polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at electron-rich positions, particularly C-5 and C-7. Key reactions include:

Reaction TypeConditionsProductYieldSource
BrominationBr₂ in CH₂Cl₂, 0°C, 2 h5-Bromo derivative82%
NitrationHNO₃/H₂SO₄, 50°C, 4 h7-Nitrobenzofuran analog68%
SulfonationSO₃ in H₂SO₄, RT, 6 h5-Sulfo derivative75%

The electron-donating methoxy group (if present) directs substitution to C-5, while bromine at C-5 deactivates the ring for further reactions .

Nucleophilic Substitution at the Azetidine Ring

The 3-(cyclohexylsulfonyl)azetidine moiety participates in ring-opening reactions:

Mechanism :

  • Base-mediated deprotonation of the sulfonamide nitrogen generates a nucleophilic site.

  • Attack by nucleophiles (e.g., amines, alkoxides) leads to azetidine ring cleavage.

NucleophileConditionsProductYieldSource
PiperidineK₂CO₃, DMF, 80°C, 12 hOpen-chain sulfonamide derivative64%
Sodium methoxideMeOH, reflux, 8 hMethoxy-substituted linear chain58%

The cyclohexylsulfonyl group enhances ring strain, facilitating nucleophilic attack.

Oxidation

The benzofuran’s furan ring oxidizes under strong conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O/acetone, 70°C, 3 hBenzofuran-dione derivative47%
OzoneCH₂Cl₂, -78°C, 2 hCleaved diketone35%

Reduction

The ketone group undergoes selective reduction:

Reducing AgentConditionsProductYieldSource
NaBH₄EtOH, RT, 4 hSecondary alcohol89%
LiAlH₄THF, reflux, 2 hFully reduced hydrocarbon72%

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYieldSource
PhenylacetyleneCuI, DIPEA, DCM, 24 hTriazole-fused derivative61%
Nitrile oxideRT, 12 hIsoxazoline hybrid53%

Oxime Formation

Reaction with hydroxylamine hydrochloride yields oximes with stereochemical complexity:

ConditionsE/Z RatioYieldSource
NH₂OH·HCl, pyridine, EtOH/H₂O, 6 h3:174%

¹H-NMR analysis reveals distinct peaks for E- and Z-isomers at δ 8.2–8.4 ppm (N–OH) .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

ReactionSolventDielectric Constant (ε)YieldSource
BrominationCH₂Cl₂8.9382%
BrominationDMF36.738%

Polar aprotic solvents like DMF stabilize intermediates but may promote side reactions.

Stability Under Acidic/Basic Conditions

ConditionpHDegradation (%)Half-LifeSource
1M HCl1.098% (24 h)2.3 h
1M NaOH13.072% (24 h)8.1 h

The sulfonamide group confers resistance to hydrolysis compared to standard azetidines.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit promising activity against various pathogens.

Case Study: Synthesis and Evaluation of Benzofuran Derivatives

A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against S. aureus and MRSA, indicating strong antibacterial potential .

Compound NameTarget PathogenMIC (µg/mL)
Benzofuran-2-yl derivative 1S. aureus0.39
Benzofuran-2-yl derivative 2E. coli6.25
Benzofuran-2-yl derivative 3C. albicansInactive

Anticancer Properties

The compound has also been investigated for its anticancer potential. Recent studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines.

Case Study: Induction of Apoptosis

Research on benzofuran derivatives revealed that they can effectively induce apoptosis in leukemia cells (K562 and MOLT-4), suggesting a mechanism for their anticancer activity. The most active compounds were found to trigger significant cell death at low concentrations, making them candidates for further development .

Compound NameCancer Cell LineIC50 (µM)
Benzofuran derivative AK562<1
Benzofuran derivative BMOLT-4<1

Mechanistic Insights

Benzofuran compounds appear to modulate various signaling pathways, including those associated with oxidative stress and inflammation, contributing to their antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives.

Key Findings

Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance biological activity:

  • Hydroxyl groups at positions C-3 and C-6 are associated with increased antibacterial activity.
  • Substituents such as halogens or alkyl groups can either enhance or reduce activity depending on their position and nature .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Benzofuran derivatives: Share the benzofuran core but differ in substituent groups.

Uniqueness

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a benzofuran ring, cyclohexylsulfonyl group, and azetidinyl moiety.

Biological Activity

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring , a cyclohexylsulfonyl group , and an azetidinyl moiety . Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Component Description
Benzofuran RingAromatic system known for diverse biological activities
Cyclohexylsulfonyl GroupEnhances solubility and bioavailability
Azetidinyl MoietyContributes to receptor binding and activity

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Mechanism of Action:

  • Induction of apoptosis via ROS production.
  • Disruption of mitochondrial membrane potential leading to cytochrome C release and caspase activation .

Antimicrobial Activity

Benzofuran derivatives have demonstrated antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MIC) indicating moderate antibacterial activity .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.39
MRSA0.78

Case Studies

  • Study on Apoptotic Mechanisms :
    A study revealed that benzofuran derivatives induced apoptosis in human chondrosarcoma cells through ROS generation, corroborating findings from other studies on leukemia cells .
  • Antimicrobial Efficacy :
    In a recent investigation, benzofuran derivatives were tested against various bacterial strains, demonstrating notable antibacterial activity with specific structural modifications enhancing efficacy .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their chemical structure. Modifications at specific positions on the benzofuran ring can enhance or diminish their pharmacological effects:

  • C-3 Position : Methylation at this position increases antiproliferative activity against cancer cell lines.
  • C-6 vs C-7 Substitution : Compounds with methoxy groups at C-6 exhibited higher activity compared to those with substitutions at C-7 .

Q & A

Q. What synthetic routes are recommended for synthesizing Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, given its structural complexity?

Methodological Answer: Key strategies include:

  • Carbene-Catalyzed Annulation : Utilize N-heterocyclic carbene (NHC) catalysis for constructing the benzofuran core, as demonstrated in similar benzofuran derivatives (e.g., triazolium salt and Cs₂CO₃ in CHCl₃ at 30°C) .
  • Cascade Reactions : Implement [3,3]-sigmatropic rearrangements or oxo-Michael additions for regioselective cyclization, inspired by natural product syntheses .
  • Cross-Metathesis : Apply olefin cross-metathesis to introduce substituents while preserving stereochemistry, followed by intramolecular cyclization .

Q. Which analytical techniques are critical for confirming the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers, as validated for benzofuran derivatives .
  • Optical Rotation : Compare experimental values ([α]D) with literature data for structurally related compounds .
  • NMR Spectroscopy : Employ Mosher’s ester analysis or NOESY to confirm stereochemical assignments .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain high-quality single crystals.
  • Refinement Software : Apply SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data and handling of sulfonyl/azetidine groups .
  • Data Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations to address discrepancies .

Q. What strategies address contradictions between computational modeling and experimental spectral data (e.g., NMR)?

Methodological Answer:

  • Dynamic NMR (DNMR) : Investigate conformational exchange in the azetidine ring at variable temperatures to explain splitting patterns .
  • DFT-NMR Correlation : Compare experimental ¹³C NMR shifts with DFT (B3LYP/6-311+G(d,p))-predicted values to identify misassignments .
  • Solvent Effects : Account for solvent polarity in simulations, as sulfonyl groups exhibit solvent-dependent shielding .

Q. How to design assays for identifying biological targets of this compound?

Methodological Answer:

  • α-Amylase Inhibition Assay : Adapt protocols from benzofuran-based inhibitors (e.g., UV/Vis monitoring of starch hydrolysis at 540 nm) .
  • Molecular Docking : Use AutoDock Vina to predict binding to sulfonyl-containing enzymes (e.g., cyclooxygenase-2) .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY) to track intracellular localization .

Q. What are the challenges in achieving regioselective sulfonylation of the azetidine ring?

Methodological Answer:

  • Protecting Group Strategy : Temporarily protect the benzofuran oxygen with tert-butyldimethylsilyl (TBS) to direct sulfonylation to the azetidine nitrogen .
  • Lewis Acid Catalysis : Use BF₃·OEt₂ to activate sulfonyl chlorides for selective reaction with secondary amines .
  • Kinetic Control : Optimize reaction temperature (−20°C) to favor mono-sulfonylation over di-substitution .

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